molecular formula C15H13NO2 B14695200 9H-Fluorene-3-acetamide, N-hydroxy- CAS No. 31339-04-5

9H-Fluorene-3-acetamide, N-hydroxy-

Cat. No.: B14695200
CAS No.: 31339-04-5
M. Wt: 239.27 g/mol
InChI Key: VVHSFDYCBPHPHT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9H-Fluorene-3-acetamide, N-hydroxy- can be achieved through various synthetic routes. One common method involves the reaction of 9H-fluorene with acetic anhydride in the presence of a catalyst to form 9H-fluorene-3-acetamide. This intermediate is then hydroxylated using hydroxylamine hydrochloride under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

9H-Fluorene-3-acetamide, N-hydroxy- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 9H-Fluorene-3-acetamide, N-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the acetamide group can participate in nucleophilic and electrophilic reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

9H-Fluorene-3-acetamide, N-hydroxy- can be compared with other similar compounds such as:

These compounds share similar properties but differ in their specific reactivity and applications, highlighting the uniqueness of 9H-Fluorene-3-acetamide, N-hydroxy-.

Q & A

Q. Basic: What are the common synthetic routes for N-hydroxy-9H-fluorene-3-acetamide, and how are intermediates characterized?

Answer:
The synthesis typically involves functionalization of the fluorene core at the 3-position. A general approach includes:

Fluorene oxidation or halogenation : Introduce reactive groups (e.g., bromine) for subsequent coupling .

Acetamide formation : React with acetic acid derivatives (e.g., acyl chlorides) under anhydrous conditions. For example, thionyl chloride is used to activate carboxylic acids for amide bond formation .

N-Hydroxylation : Hydroxylamine or hydroxylating agents are employed to modify the acetamide group, often requiring controlled pH and temperature to avoid side reactions .
Characterization : Intermediates are validated via 1H^1H-NMR (e.g., fluorene aromatic protons at δ 7.2–7.8 ppm) and 13C^{13}C-NMR (carbonyl signals at ~170 ppm). Mass spectrometry (ESI-MS) confirms molecular ions, while IR spectroscopy identifies N–O stretching (~900 cm1^{-1}) .

Q. Basic: How is the purity of N-hydroxy-9H-fluorene-3-acetamide assessed, and what analytical methods resolve structural ambiguities?

Answer:
Purity is determined via:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities .
  • Melting point analysis : Sharp melting points indicate high crystallinity and purity.
    For structural confirmation:
  • 2D-NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
  • X-ray crystallography : Provides unambiguous spatial arrangement of the fluorene backbone and substituents .

Q. Advanced: How can regioselective functionalization of the fluorene core at the 3-position be optimized?

Answer:
Regioselectivity challenges arise due to the symmetry of fluorene. Strategies include:

  • Directed ortho-metalation : Use directing groups (e.g., methoxy) to guide lithiation at the 3-position. For example, LDA (lithium diisopropylamide) selectively deprotonates fluorene derivatives .
  • Protecting group strategies : Temporary protection of reactive sites (e.g., 9-position with FMOC) ensures selective acetamide formation at the 3-position .
  • Computational modeling : DFT calculations predict electron density distributions to identify reactive sites .

Q. Advanced: What strategies resolve contradictions in spectroscopic data for N-hydroxy-fluorene derivatives?

Answer:
Discrepancies in NMR or MS data often stem from:

  • Tautomerism : N-hydroxy groups may exhibit keto-enol tautomerism, altering spectral profiles. Variable-temperature NMR can stabilize dominant forms .
  • Solvent effects : Polar solvents (e.g., DMSO) shift proton signals; replicate experiments in CDCl3_3 or D2 _2O for consistency .
  • Isotopic labeling : 15N^{15}N-labeling clarifies nitrogen-centered reactivity in MS fragmentation patterns .

Q. Advanced: What mechanistic insights explain the biological activity of N-hydroxy-9H-fluorene-3-acetamide in metabolic pathways?

Answer:
The compound’s bioactivity is linked to:

  • Electrophilic intermediates : N-hydroxyl groups form reactive nitrenium ions upon enzymatic oxidation (e.g., CYP450), which bind DNA or proteins, inducing mutagenicity .
  • Metabolite profiling : LC-MS/MS identifies adducts (e.g., glutathione conjugates) to map detoxification pathways .
  • Inhibition studies : Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) reduces toxicity, confirming metabolic activation .

Q. Basic: What safety protocols are critical when handling N-hydroxy-9H-fluorene-3-acetamide?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How do solvent and catalyst choices influence the yield of N-hydroxy-9H-fluorene-3-acetamide synthesis?

Answer:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may hydrolyze intermediates. Toluene minimizes side reactions in anhydrous conditions .
  • Catalysts : Pd(PPh3_3)4_4 facilitates Suzuki-Miyaura coupling for aryl halide intermediates, while DMAP accelerates acylation .
  • Yield optimization : DoE (Design of Experiments) identifies optimal temperature (60–80°C) and stoichiometry (1.2 eq. acyl chloride) .

Q. Basic: What are the IUPAC naming conventions and key synonyms for this compound?

Answer:

  • IUPAC name : N-Hydroxy-9H-fluorene-3-acetamide.
  • Synonyms : Fluorenyl-3-acethydroxamic acid; N-(3-Fluorenyl)-N-hydroxyacetamide .
  • CAS registry : Cross-referencing databases like PubChem (https://pubchem.ncbi.nlm.nih.gov ) ensures consistency .

Q. Advanced: How can computational tools predict the reactivity of N-hydroxy-9H-fluorene-3-acetamide in novel reactions?

Answer:

  • DFT calculations : Simulate transition states for hydroxylation or amidation steps using Gaussian or ORCA software .
  • Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates .

Q. Advanced: What techniques validate the stability of N-hydroxy-9H-fluorene-3-acetamide under storage conditions?

Answer:

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Light sensitivity : UV-vis spectroscopy tracks photodegradation; store in amber vials under argon .
  • Mass balance analysis : Quantify decomposition products (e.g., fluorenone) to adjust storage protocols .

Properties

CAS No.

31339-04-5

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-(9H-fluoren-3-yl)-N-hydroxyacetamide

InChI

InChI=1S/C15H13NO2/c17-15(16-18)8-10-5-6-12-9-11-3-1-2-4-13(11)14(12)7-10/h1-7,18H,8-9H2,(H,16,17)

InChI Key

VVHSFDYCBPHPHT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)CC(=O)NO)C3=CC=CC=C31

Origin of Product

United States

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